molecular formula C12H16N2O3 B1380186 1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one CAS No. 1140241-93-5

1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one

Cat. No. B1380186
CAS RN: 1140241-93-5
M. Wt: 236.27 g/mol
InChI Key: YJZYJZNNLWLLOA-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-1,3-diazinan-2-one, also known as 2,5-Dimethoxyphenyl-1,3-diazinan-2-one, is an organic compound with a variety of applications in scientific research. It is a stable compound that can be synthesized using a variety of methods, and can be used in a range of laboratory experiments.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential to combat microbial infections. It exhibits antibacterial and antifungal properties, which are crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance . The presence of substituent groups on the aromatic ring can enhance these properties, making it a valuable candidate for further research in antimicrobial pharmacotherapy.

Anti-inflammatory Properties

This chemical has shown promise as an anti-inflammatory agent . Its efficacy may surpass that of traditional anti-inflammatory drugs like indomethacin, providing a new avenue for the treatment of chronic inflammatory diseases .

Anticancer Potential

Researchers are exploring the anticancer capabilities of this compound. It may inhibit certain enzymes and pathways involved in cancer cell proliferation, making it a potential candidate for cancer therapy . The ability to induce cell cycle arrest is particularly noteworthy, as it can halt the progression of cancer cells at various stages.

Enzyme Inhibition

The compound’s structure allows it to interact with and inhibit specific enzymes. This enzyme inhibition is significant for therapeutic applications, as it can lead to the development of drugs targeting diseases that involve enzymatic dysregulation .

Antimalarial Activity

There’s evidence to suggest that the compound could be effective against malaria. Its antiprotozoal activity, particularly against the parasites responsible for malaria, could lead to new treatments for this life-threatening disease .

Anti-filarial Effects

The compound may also have applications in treating filarial infections. Its anti-filarial activity could contribute to the development of treatments for diseases like lymphatic filariasis, which are caused by filarial parasites .

Pharmacokinetics Optimization

Modifying the structure of this compound can improve its pharmacokinetic properties. This includes increasing its potency, reducing toxicity, and broadening its pharmacological action, which is essential for creating more effective and safer drugs .

Drug Discovery and Development

Lastly, the compound’s versatile chemical structure makes it an excellent candidate for drug discovery and development. Its potential bioactivities, combined with the ease of structural modification, allow for the exploration of new therapeutic drugs with enhanced potency and reduced side effects .

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-9-4-5-11(17-2)10(8-9)14-7-3-6-13-12(14)15/h4-5,8H,3,6-7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZYJZNNLWLLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CCCNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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